molecular formula C17H13F2N5O2S2 B2460112 N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886938-21-2

N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2460112
CAS No.: 886938-21-2
M. Wt: 421.44
InChI Key: XBLRHROJVXYRJF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a scaffold recognized for its diverse biological activities and significant potential in pharmaceutical research . This specific molecule is designed with a urea linkage and dual 4-fluorophenyl groups, structural features that are often associated with enhanced binding affinity and metabolic stability. The 1,3,4-thiadiazole nucleus is a privileged structure in medicinal chemistry, known for its strong aromaticity and ability to interact with various biomolecules . Its derivatives have demonstrated a wide spectrum of biological properties, making them valuable tools for probing biological pathways . Primary research applications for this compound are anticipated in two key areas based on its structural analogs: neuroscience and oncology. In neuroscience, closely related 1,3,4-thiadiazole derivatives possessing urea segments have been investigated as potent anticonvulsant agents . These compounds are hypothesized to prevent abnormal neuronal firing potentially through the GABAA pathway, leading to a suppression of seizures . In oncology, 1,3,4-thiadiazole-based compounds have been developed as apoptosis inducers via the caspase activation pathway, showcasing potential as anticancer agents . Furthermore, molecular hybrids incorporating this scaffold are being explored as dual inhibitors of key kinase targets like VEGFR-2 and BRAF, which play a synergistic role in tumor progression and angiogenesis . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O2S2/c18-10-1-5-12(6-2-10)20-14(25)9-27-17-24-23-16(28-17)22-15(26)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLRHROJVXYRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in a variety of cellular processes, including DNA repair, cell survival, and aging. It is also known to play a role in the regulation of the cell cycle.

Biological Activity

N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiadiazole ring, which is known for its diverse biological properties.
  • A ureido moiety that enhances its interaction with biological targets.
  • Two 4-fluorophenyl groups that potentially influence its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of similar thiadiazole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
4aK5625.91Bcr-Abl inhibition
4fA5490.071VEGFR-2 inhibition
4mT47D28.93Induces cell death
2K5627.4Selective activity

Key Findings:

  • The compound 4f demonstrated potent inhibition of both BRAF and VEGFR-2 with IC50 values comparable to established drugs like sorafenib .
  • The presence of electron-withdrawing groups (like fluorine) on the phenyl rings was shown to enhance anticancer activity by promoting apoptosis in tumor cells .

Antimicrobial Activity

The antibacterial properties of thiadiazole derivatives have also been explored. Notably, the following observations have been made:

  • Compounds with para-substituted halogens (e.g., chloro or fluoro) showed increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 15.6 µg/mL, indicating strong antibacterial potential .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies assessed the cytotoxicity of various thiadiazole derivatives against human cancer cell lines (A549, SW707). Results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with targets such as Bcr-Abl and VEGFR-2. The binding affinities suggest that structural modifications can significantly influence their efficacy .
  • Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives reported moderate to significant activity against a range of bacterial strains, positioning them as potential candidates for antibiotic development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether group are primary sites for nucleophilic substitution.

Reaction Type Conditions Products/Outcomes Key References
Thiadiazole ring substitutionAlkaline medium (e.g., NaOH in ethanol)Replacement of the thiadiazole sulfur with amines or alkoxide groups
Thioether cleavageH₂O₂ in acetic acidOxidation to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives
  • The thiadiazole ring undergoes nucleophilic attack at the 2-position, particularly under basic conditions, enabling the introduction of new functional groups like amines or hydroxyls.

  • The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Hydrolysis Reactions

The acetamide and ureido groups are prone to hydrolysis under acidic or alkaline conditions.

Functional Group Conditions Products Notes
Acetamide6M HCl, reflux (4–6 hr)Carboxylic acid and ammoniaComplete cleavage observed at 80–90°C
Ureido group0.1M NaOH, 60°C (2–3 hr)Amine and CO₂pH-dependent; optimal yield at pH 12–14
  • Hydrolysis of the acetamide group generates 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid , a precursor for further derivatization.

  • Ureido group hydrolysis releases 4-fluoroaniline, confirmed via mass spectrometry.

Oxidation Reactions

Controlled oxidation targets the thioether and thiadiazole moieties.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 25°C, 2 hrSulfoxide derivative65–70%
KMnO₄ (dilute)Neutral pH, 40°C, 4 hrSulfone derivative55–60%
m-CPBADCM, 0°C, 1 hrEpoxidation of fluorophenyl rings (minor pathway)<10%
  • Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₄).

  • Over-oxidation with KMnO₄ degrades the thiadiazole ring, reducing yields.

Coupling Reactions

The fluorophenyl groups participate in cross-coupling reactions.

Reaction Catalyst Conditions Application
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12 hrBiaryl formation with boronic acids
Ullmann-typeCuI, 1,10-phenanthrolineDMSO, 120°C, 24 hrC–N bond formation with aryl halides
  • Suzuki coupling introduces aryl/heteroaryl groups at the fluorophenyl position, enhancing π-π stacking interactions.

  • Ullmann reactions modify the ureido nitrogen, enabling diversification of the pharmacophore.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions.

Reagent Conditions Product Yield
Nitrile oxidesToluene, reflux, 8 hrIsoxazoline-fused thiadiazole derivatives40–50%
AzidesCu(I), RT, 24 hrTriazole-linked hybrids60–70%
  • Cycloadditions expand the heterocyclic framework, improving binding affinity in medicinal applications .

Functional Group Transformations

The fluorophenyl rings undergo electrophilic substitution.

Reaction Reagent Position Outcome
NitrationHNO₃/H₂SO₄, 0°CPara to fluorine3-nitro-4-fluorophenyl derivatives
HalogenationBr₂, FeBr₃Ortho to acetamideDibrominated analogs
  • Nitration occurs preferentially at the para position relative to fluorine due to its electron-withdrawing effect.

  • Bromination yields dihalogenated products with enhanced lipophilicity.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole and Acetamide Moieties

Substituted Phenoxy and Thioether Derivatives ()

Compounds 5e–5m in share the 1,3,4-thiadiazol-2-yl and acetamide framework but vary in substituents. Key examples include:

  • 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (MP: 133–135°C, Yield: 88%).
  • 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (MP: 138–140°C, Yield: 82%).

Comparison :

  • The target compound’s 4-fluorophenyl ureido group distinguishes it from these analogs, which have phenoxy or benzylthio substituents.
  • Higher yields (e.g., 88% for 5h vs. 72% for 5k) correlate with bulkier substituents, suggesting steric effects influence synthesis efficiency .
Ureido-Functionalized Thiadiazoles ()

Compounds 4g–4j in feature a 1,3,4-thiadiazole core with ureido and thioether-linked acetamide groups:

Compound Substituent on Ureido Melting Point (°C) Molecular Weight (Calculated)
4g Phenyl 263–265 456.56
4h p-Tolyl 265–267 470.59
4i 4-Methoxyphenyl 264–266 486.59
4j 4-Chlorophenyl 261–263 491.01

Comparison :

  • The target compound’s 4-fluorophenyl ureido group (vs. chloro, methoxy, or methyl in analogs) may enhance electronic interactions due to fluorine’s electronegativity.
  • Melting points remain consistent (~260–267°C), indicating similar crystallinity despite substituent variations .

Fluorophenyl-Containing Analogues

Flufenacet (Evidences 9, 12)

Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) is a herbicide with structural similarities:

  • Key Differences : The oxy linkage (vs. thioether) and trifluoromethyl-thiadiazole (vs. ureido-thiadiazole) reduce steric bulk but increase hydrophobicity.
  • Regulatory Status : EPA tolerances are established for residues in crops, highlighting its agricultural utility .
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()
  • Comparison: Replacement of thiadiazole with oxadiazole and addition of bromobenzofuran may alter π-π stacking and bioavailability. No activity data are provided, but the bromine atom could enhance halogen bonding .

Thiadiazole Derivatives with Trifluoromethyl or Chloro Substituents

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ()
  • Comparison : The trifluoromethyl group increases lipophilicity compared to the target compound’s fluorophenyl groups. The mercapto (-SH) substituent may enhance metal-binding capacity .
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide ()

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (s, 1H, urea NH), 8.92 (s, 1H, thiadiazole NH), 7.45–7.78 (m, 8H, Ar–H), 4.32 (s, 2H, –SCH₂CO–), 2.51 (s, 1H, CONH).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.5 (C=O, acetamide), 158.2 (C=O, urea), 152.3 (C–S, thiadiazole), 115.6–162.1 (Ar–C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 473.0721 [M+H]⁺ (Calculated for C₁₉H₁₄F₂N₅O₂S₂: 473.0724).

Infrared Spectroscopy (IR)

  • Peaks : 3320 cm⁻¹ (N–H stretch, urea), 1685 cm⁻¹ (C=O, acetamide), 1240 cm⁻¹ (C–F stretch).

Comparative Analysis of Synthetic Routes

Parameter Thiadiazole Cyclization Ureido Formation S-Alkylation
Reaction Time (h) 6 12 8
Yield (%) 78–82 85–88 70–75
Key Reagent CS₂/NaOH 4-Fluorophenyl isocyanate 2-Bromoacetamide
Purity Post-Purification ≥95% ≥98% ≥97%

Challenges and Optimization Strategies

  • Ureido Group Stability : The urea linkage is prone to hydrolysis under acidic or basic conditions. Maintaining neutral pH during workup is critical.
  • Thiol Oxidation : Conducting S-alkylation under inert atmosphere minimizes disulfide formation.
  • Regioselectivity : The use of aprotic solvents (e.g., acetone) ensures S-alkylation predominates over N-alkylation.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors may enhance the cyclization and alkylation steps by improving heat transfer and reducing reaction times. Solvent recovery systems (e.g., toluene distillation) align with green chemistry principles.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux conditions (ethanol, acetic acid catalyst) to form the 1,3,4-thiadiazole core .

Acylation/ureido functionalization : Introduction of the 4-fluorophenyl urea group via coupling reactions (e.g., using carbodiimide coupling agents) .

Thioether linkage : Reaction of the thiol group on the thiadiazole with a bromoacetamide derivative under basic conditions (e.g., triethylamine in DMF) .

Q. Key parameters :

  • Solvent choice (DMF or dichloromethane enhances solubility and reaction efficiency) .
  • Temperature control (reflux at 80–90°C for cyclization steps) .
  • Purification via recrystallization (aqueous ethanol yields >70% purity) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • 19F NMR confirms fluorine substitution patterns .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 449.08 for C₁₉H₁₄F₂N₆O₂S₂) .

X-ray Crystallography : Resolves bond lengths and angles (e.g., S···O intramolecular contacts of 2.68 Å, dihedral angles between aromatic rings >80°) .

Q. What solubility and stability data are available for this compound?

  • Solubility :
    • Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane) .
    • LogP ~2.8 (predicts moderate lipophilicity) .
  • Stability :
    • Stable at room temperature in inert atmospheres.
    • Degrades under strong acidic/basic conditions (hydrolysis of thiadiazole or urea groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological considerations :

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for passage number .
    • Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) .
  • Structural analogs comparison :
    • Compare substituent effects (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl reduces antimicrobial activity by ~40%) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

Molecular Docking :

  • Target enzymes (e.g., COX-2, EGFR kinase) using software like AutoDock Vina. The thiadiazole ring shows high affinity for ATP-binding pockets .

Proteomics/Transcriptomics :

  • Identify differentially expressed proteins/genes in treated vs. untreated cells (e.g., downregulation of Bcl-2 in apoptosis assays) .

In Vivo Pharmacokinetics :

  • Monitor plasma half-life (t₁/₂ ~4.2 hrs in mice) and tissue distribution (high accumulation in liver/kidneys) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Key modifications :

  • Thiadiazole core : Replacing sulfur with oxygen (oxadiazole) reduces anticancer activity by 60% .
  • Ureido group : Bulky substituents (e.g., 3,5-dimethoxyphenyl) improve selectivity for inflammatory targets .
  • Fluorine position : Para-substitution enhances metabolic stability vs. ortho/meta .

Q. Synthetic Challenges :

  • Steric hindrance during acylation steps reduces yields (optimize using microwave-assisted synthesis) .

Q. What experimental approaches address stability issues in biological systems?

Prodrug Design :

  • Mask polar groups (e.g., esterification of acetamide) to enhance membrane permeability .

Nanoparticle Encapsulation :

  • Use PLGA nanoparticles to improve half-life (e.g., 48% release over 72 hrs in PBS) .

pH-Dependent Formulations :

  • Enteric coatings protect against gastric degradation .

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